3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine
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Overview
Description
3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine is a compound that features a pyrrolidine ring substituted with an ethyl group and a methoxypyridine moiety. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine typically involves the construction of the pyrrolidine ring followed by the introduction of the ethyl and methoxypyridine groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the pyrrolidine ring can be formed through a series of cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of an ethyl group.
3-(1-Methylpyrrolidin-2-yl)-2-methoxypyridine: Similar structure but with a methyl group on the pyrrolidine ring.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C12H18N2O/c1-3-14-9-5-7-11(14)10-6-4-8-13-12(10)15-2/h4,6,8,11H,3,5,7,9H2,1-2H3 |
InChI Key |
CSSGRURCIRLJAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=C(N=CC=C2)OC |
Origin of Product |
United States |
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